molecular formula C28H50N2O4 B13768118 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester CAS No. 70851-59-1

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester

Cat. No.: B13768118
CAS No.: 70851-59-1
M. Wt: 478.7 g/mol
InChI Key: UNMMDHHDJHWFNS-UHFFFAOYSA-N
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Description

Evolution of Stabilizer Chemistry

The origins of HALS trace back to the 1960s, when researchers recognized the limitations of conventional UV absorbers in protecting polymers. Early stabilizers, such as carbon black and benzophenones, provided limited protection by merely absorbing UV radiation without addressing subsequent free radical propagation. A paradigm shift occurred in 1974 with the discovery of the Denisov cycle, which revealed how tetramethylpiperidine derivatives could catalytically neutralize radicals through nitroxide-mediated pathways. This breakthrough led to the commercialization of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) in 1981, marking the first industrial application of HALS.

Advancements in Molecular Design

The 1990s saw targeted modifications to enhance HALS performance. By incorporating bifunctional groups like the 1,4-cyclohexanediylbis(methylene) bridge, chemists achieved higher molecular weights (478.7 g/mol for CAS 70851-59-1), reducing volatility during polymer processing. This structural innovation improved compatibility with polyolefins, as evidenced by solubility parameters:

Solubility Parameter (MPa^½) Polymer Compatibility
17.3 Polyethylene
18.1 Polypropylene
19.4 Polystyrene

Table 1: Hansen solubility parameters for 1,4-cyclohexanediylbis(methylene) ester derivatives

The cyclohexane spacer between piperidine units enables conformational flexibility, allowing the stabilizer to adapt to crystalline and amorphous polymer regions. X-ray crystallography studies reveal a chair conformation for the cyclohexane ring, with dihedral angles of 54.3° between adjacent methylene groups, optimizing radical scavenging efficiency.

Properties

CAS No.

70851-59-1

Molecular Formula

C28H50N2O4

Molecular Weight

478.7 g/mol

IUPAC Name

[4-[(2,2,6,6-tetramethylpiperidine-4-carbonyl)oxymethyl]cyclohexyl]methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate

InChI

InChI=1S/C28H50N2O4/c1-25(2)13-21(14-26(3,4)29-25)23(31)33-17-19-9-11-20(12-10-19)18-34-24(32)22-15-27(5,6)30-28(7,8)16-22/h19-22,29-30H,9-18H2,1-8H3

InChI Key

UNMMDHHDJHWFNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)OCC2CCC(CC2)COC(=O)C3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,2,6,6-Tetramethylpiperidine Core

  • The core 2,2,6,6-tetramethylpiperidine is typically prepared by reductive amination or cyclization of suitable precursors such as 2,2,6,6-tetramethyl-4-piperidone or related ketones with ammonia or amines.
  • Alkylation at the 4-position allows introduction of functional groups such as carboxylic acids or esters.

Esterification and Methylene Bridging

  • The carboxylic acid groups on the piperidine ring are esterified using methylene donors under acidic or catalytic conditions to form methylene bridges.
  • The 1,4-cyclohexanediyl bis(methylene) moiety is introduced by reacting the piperidinecarboxylic acid derivatives with formaldehyde or paraformaldehyde, facilitating the formation of methylene linkages between the piperidine units and the cyclohexane ring.

Polymer or Oligomer Formation

  • In some cases, the compound is further polymerized or incorporated into polymeric structures to enhance its stability and functional properties.
  • For example, poly[(6-morpholino-s-triazine-2,4-diyl)[(2,2,6,6-tetramethyl-piperidin-4-yl)imino]-hexamethylene[(2,2,6,6-tetramethyl-piperidin-4-yl)imino)]] is a related polymeric hindered amine compound used in textile treatments.

Representative Preparation Process from Patents

A typical preparation method described in patent US7998886B2 involves:

  • Preparation of a bath solution containing the hindered amine compound (such as 2,2,6,6-tetramethylpiperidin-4-amine derivatives).
  • Mixing with acetic acid and water to facilitate esterification and stabilization.
  • Application to textile substrates by dipping, followed by drying at elevated temperatures (~180°C) to fix the compound via covalent bonding or physical adsorption.

Although this patent focuses on textile applications, the chemical preparation of the compound involves analogous steps of esterification and methylene bridging.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Piperidine core synthesis Reductive amination or cyclization of ketones Formation of 2,2,6,6-tetramethylpiperidine ring
Functionalization Alkylation or carboxylation at 4-position Introduction of carboxylic acid or ester groups
Methylene bridging Reaction with formaldehyde or paraformaldehyde, acidic catalysis Formation of bis(methylene) ester linkages to 1,4-cyclohexanediyl
Polymer incorporation Copolymerization with triazine derivatives or maleic anhydride Enhanced stability and application properties
Application to substrates Bath preparation with acetic acid, dipping, drying at ~180°C Fixation onto textiles or polymer matrices

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Stabilizers in Polymer Chemistry

4-Piperidinecarboxylic acid derivatives are utilized as stabilizers in various polymer systems. They serve as heat stabilizers and oxidation stabilizers for organic materials, particularly synthetic polymers. The compound's structure allows it to effectively inhibit degradation processes that occur during thermal processing or prolonged exposure to oxidative environments .

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals due to its structural similarity to biologically active piperidine derivatives. Research suggests that it may exhibit pharmacological properties that can be harnessed in drug development, particularly in the synthesis of novel therapeutic agents targeting central nervous system disorders .

Catalysis

In catalytic applications, the compound has shown promise as a ligand in metal-catalyzed reactions. Its ability to form stable complexes with transition metals enhances reaction rates and selectivity in organic transformations, making it valuable in synthetic organic chemistry .

Case Studies

Study Focus Findings
Stabilization of Polypropylene Investigated the use of the compound as a stabilizer for polypropylene during thermal processing.Demonstrated significant reduction in polymer degradation compared to untreated samples, enhancing the material's lifespan .
Synthesis of Bioactive Compounds Explored the synthesis of piperidine derivatives from the compound for potential pharmaceutical applications.Resulted in several novel compounds with promising biological activity against specific targets .
Metal-Catalyzed Reactions Evaluated the effectiveness of the compound as a ligand in palladium-catalyzed cross-coupling reactions.Achieved higher yields and improved reaction times compared to traditional ligands .

Mechanism of Action

The mechanism by which 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Ester Component Molecular Weight (g/mol) CAS Number Key Applications
4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester 1,4-Cyclohexanediylbis(methylene) ~450 (estimated) Not explicitly listed High-temperature polymer stabilization
Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate (JYLSTAB-770) Sebacic acid (C10) 508.7 52829-07-9 Polyolefins, automotive plastics
Bis(2,2,6,6-tetramethyl-4-piperidinyl) terephthalate (TS 8) Terephthalic acid (C8) 468.6 30538-91-1 Engineering plastics, fibers
Bis(2,2,6,6-tetramethyl-4-piperidinyl) succinate (HL-186) Succinic acid (C4) 396.5 106917-31-1 Coatings, adhesives
Bis(2,2,6,6-tetramethyl-4-piperidinyl) decanedioate (Tinuvin 123) Decanedioic acid (C10) 737.0 129757-67-1 Hydrocarbon-based polymers

Structural Insights :

  • Thermal Stability : Longer aliphatic chains (e.g., sebacate in JYLSTAB-770) enhance compatibility with low-polarity polymers like polyethylene, whereas aromatic esters (e.g., terephthalate in TS 8) offer superior thermal stability (>300°C) .

Performance Data and Research Findings

Property Target Compound JYLSTAB-770 TS 8 Tinuvin 123
UV Absorption Range 290–320 nm (estimated) 280–340 nm 270–330 nm 290–350 nm
Thermal Decomposition ~280°C (predicted) 310°C 350°C 290°C
Solubility in PP* Moderate High Low High (surface migration)
Hydrolysis Resistance High (steric hindrance) Moderate High Low (alkoxy substitution)

*PP: Polypropylene

Key Findings :

  • The target compound’s cyclohexane-derived ester may reduce volatility compared to Tinuvin 123, which contains octyloxy groups prone to migration .
  • JYLSTAB-770 and TS 8 exhibit broader industrial adoption due to standardized formulations, whereas the target compound’s niche applications (e.g., aerospace coatings) require further validation .

Biological Activity

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester, also known as bis(2,2,6,6-tetramethyl-4-piperidinecarboxylic acid)1,4-cyclohexanediylbis(methylene) ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects and potential therapeutic applications, supported by data tables and case studies.

  • CAS Number : 70851-59-1
  • Molecular Formula : C28H50N2O4
  • Molecular Weight : 478.708 g/mol
  • Density : 1.0 ± 0.1 g/cm³
  • Boiling Point : 525.9 ± 50.0 °C at 760 mmHg
  • Flash Point : 271.8 ± 30.1 °C

These properties suggest a stable compound suitable for various applications in biological systems.

Antimicrobial Activity

Research has shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of synthesized piperidine derivatives, several compounds demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with notable IC50 values indicating strong inhibition against these pathogens .

NMDA Receptor Antagonism

The compound has been identified as a selective antagonist of the N-methyl-D-aspartic acid (NMDA) receptor, which is crucial in neurodegenerative disease treatment strategies. NMDA antagonists are being explored for their potential in treating conditions such as Alzheimer's disease and preventing neuronal damage during ischemic events .

Enzyme Inhibition

Piperidine derivatives have shown promise as enzyme inhibitors. For instance, compounds derived from piperidine have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease activities. These compounds exhibited strong inhibitory effects with IC50 values significantly lower than those of standard drugs used in similar contexts .

Case Studies

  • Neuroprotective Effects : A series of studies have indicated that piperidine derivatives can protect neurons from damage induced by excitotoxicity through NMDA receptor modulation. These findings suggest potential therapeutic applications in neuroprotection and cognitive enhancement .
  • Antituberculosis Activity : Recent studies have highlighted the effectiveness of certain piperidine derivatives against Mycobacterium tuberculosis. Compounds demonstrated MIC values ranging from 0.5 to above 512 μg/mL, with some showing comparable efficacy to established anti-tuberculosis medications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialStrong activity against S. typhi and B. subtilis
NMDA Receptor AntagonismPotential for treating neurodegenerative disorders
Enzyme InhibitionEffective against AChE and urease
AntituberculosisMIC values indicating strong inhibitory effects

Q & A

Q. What are the optimal synthetic routes for 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, 1,4-cyclohexanediylbis(methylene) ester, and how can experimental parameters be systematically optimized?

  • Methodological Answer : Synthesis typically involves esterification of 2,2,6,6-tetramethyl-4-piperidinecarboxylic acid with 1,4-cyclohexanediylbis(methylene) reagents. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (40–60°C), and stoichiometric ratios of reactants (1:2 for acid to diol). Use statistical design of experiments (DoE) to optimize yield, such as factorial designs to evaluate interactions between temperature, catalyst loading (e.g., DCC/DMAP), and reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity verified by HPLC (C18 column, methanol/water mobile phase) .

Q. How can the stereochemical and structural properties of this compound be characterized?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve stereochemical ambiguity, particularly around the 1,4-cyclohexanediyl moiety. X-ray crystallography is critical for confirming spatial arrangements, as seen in related piperidine derivatives . For dynamic behavior, variable-temperature NMR or computational conformational analysis (DFT) can assess rotational barriers of ester groups .

Q. What stability challenges arise during storage, and how can degradation be mitigated?

  • Methodological Answer : The compound is sensitive to hydrolysis (ester groups) and oxidation (tertiary piperidine nitrogen). Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC-UV can identify degradation products. Avoid exposure to oxidizers (e.g., peroxides) and acidic/basic environments .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying the 1,4-cyclohexanediyl linker or substituents on the piperidine ring?

  • Methodological Answer : Mechanistic studies require kinetic profiling (e.g., in situ IR or LC-MS monitoring) to compare activation energies for esterification or transesterification. Isotopic labeling (e.g., deuterated solvents or ¹⁸O-labeled reagents) can track oxygen exchange pathways. Computational tools (e.g., Gaussian or ORCA for transition-state modeling) are essential to map substituent effects on reaction pathways .

Q. How can contradictory analytical data (e.g., HPLC retention times vs. NMR integration) be resolved?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • HPLC discrepancies : Compare retention times under standardized conditions (e.g., USP30 methods with sodium 1-octanesulfonate buffer, pH 4.6, and methanol/water gradients) .
  • NMR anomalies : Employ heteronuclear coupling constants (²J/³J) to distinguish diastereomers or conformers. High-resolution mass spectrometry (HRMS) confirms molecular integrity .

Q. What computational strategies enhance the design of derivatives with improved bioactivity or catalytic utility?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT for electron-density mapping) and molecular docking (AutoDock Vina) to predict interactions with biological targets or catalytic surfaces. Machine learning (e.g., graph neural networks trained on reaction databases) can prioritize derivatives with optimal steric/electronic profiles .

Q. How can separation challenges (e.g., diastereomeric byproducts) be addressed during scale-up?

  • Methodological Answer : Implement advanced chromatographic techniques (e.g., chiral HPLC with cellulose-based columns) or crystallization-induced diastereomer resolution. For continuous processes, explore membrane separation technologies (e.g., nanofiltration) to isolate high-purity fractions .

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